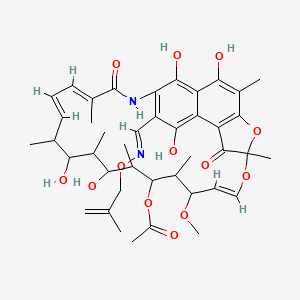
Azobenzene, 4-bis(2-iodoethyl)amino-2'-carboxy-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azobenzene, 4-bis(2-iodoethyl)amino-2’-carboxy-2-methyl- is a derivative of azobenzene, a well-known photoswitchable compound composed of two phenyl rings linked by a nitrogen-nitrogen double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azobenzene derivatives typically involves the reduction of nitrobenzene compounds. For azobenzene, 4-bis(2-iodoethyl)amino-2’-carboxy-2-methyl-, the synthetic route may include the following steps:
Reduction of Nitrobenzene: Nitrobenzene is reduced using iron filings in the presence of acetic acid or zinc in the presence of a base.
Functional Group Introduction:
Industrial Production Methods
Industrial production of azobenzene derivatives often employs electrosynthesis using nitrobenzene as a starting material. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Azobenzene, 4-bis(2-iodoethyl)amino-2’-carboxy-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The iodoethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Azobenzene, 4-bis(2-iodoethyl)amino-2’-carboxy-2-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a photoswitchable molecule in studies of molecular machines and photoresponsive materials.
Biology: The compound’s ability to undergo photoisomerization makes it useful in controlling biological processes with light.
Industry: Azobenzene derivatives are used in the production of dyes, pigments, and light-responsive materials.
Wirkmechanismus
The mechanism of action of azobenzene, 4-bis(2-iodoethyl)amino-2’-carboxy-2-methyl- involves photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms. This reversible change in molecular geometry can affect the compound’s interactions with other molecules and materials, enabling its use in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Unsubstituted Azobenzene: The simplest form of azobenzene with no additional functional groups.
Pseudostilbene-type Azobenzenes: Feature strong electron-withdrawing substituents, such as cyano or nitro groups.
Uniqueness
Azobenzene, 4-bis(2-iodoethyl)amino-2’-carboxy-2-methyl- is unique due to its combination of functional groups, which provide distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and responses to light.
Eigenschaften
CAS-Nummer |
40136-89-8 |
|---|---|
Molekularformel |
C18H19I2N3O2 |
Molekulargewicht |
563.2 g/mol |
IUPAC-Name |
2-[[4-[bis(2-iodoethyl)amino]-2-methylphenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C18H19I2N3O2/c1-13-12-14(23(10-8-19)11-9-20)6-7-16(13)21-22-17-5-3-2-4-15(17)18(24)25/h2-7,12H,8-11H2,1H3,(H,24,25) |
InChI-Schlüssel |
QFQHSEVSDPSZRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N(CCI)CCI)N=NC2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one](/img/structure/B14673503.png)





![Ethyl 3-methoxybicyclo[3.2.0]hepta-3,6-diene-1-carboxylate](/img/structure/B14673528.png)
![L-Alanine, N-[(ethylthio)thioxomethyl]-](/img/structure/B14673534.png)



![2-[(Pyridin-3-yl)methyl]-1,3-benzothiazole](/img/structure/B14673547.png)
